molecular formula C20H13ClN2O4 B11672620 N-(2-chloro-5-nitrophenyl)-9H-xanthene-9-carboxamide

N-(2-chloro-5-nitrophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B11672620
M. Wt: 380.8 g/mol
InChI Key: PHBWTGFJZZQDPR-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-9H-xanthene-9-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a carboxamide group attached to a 2-chloro-5-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with an appropriate amine, such as 2-chloro-5-nitroaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-9H-xanthene-9-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation Reactions: The xanthene core can undergo oxidation to form xanthone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or nitro groups.

    Reduction: Formation of N-(2-amino-5-chlorophenyl)-9H-xanthene-9-carboxamide.

    Oxidation: Formation of xanthone derivatives.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to fluoresce under certain conditions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific optical properties, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-9H-xanthene-9-carboxamide depends on its application:

    Fluorescent Probes: The xanthene core can absorb light and emit fluorescence, making it useful for imaging and detection applications.

    Therapeutic Agents: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-nitrophenyl)-5-methylisoxazole-4-carboxamide: Similar structure with an isoxazole ring instead of a xanthene core.

    2-chloro-N-(2-chloro-5-nitrophenyl)acetamide: Contains a simpler acetamide group instead of the xanthene core.

Uniqueness

N-(2-chloro-5-nitrophenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct optical properties, such as fluorescence. This makes it particularly valuable in applications requiring fluorescent labeling or imaging.

Properties

Molecular Formula

C20H13ClN2O4

Molecular Weight

380.8 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C20H13ClN2O4/c21-15-10-9-12(23(25)26)11-16(15)22-20(24)19-13-5-1-3-7-17(13)27-18-8-4-2-6-14(18)19/h1-11,19H,(H,22,24)

InChI Key

PHBWTGFJZZQDPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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